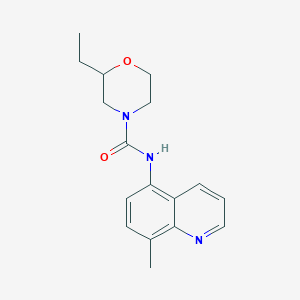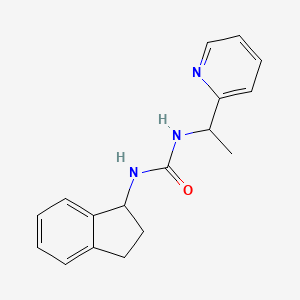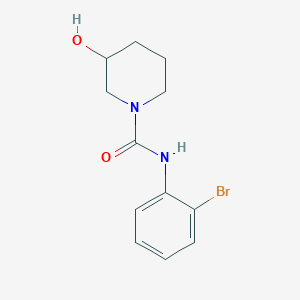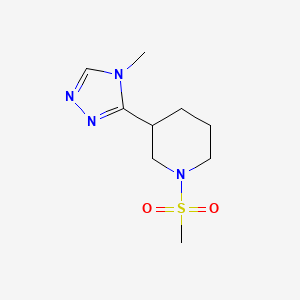![molecular formula C15H14ClFN2O B7526409 (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone, also known as CFI-400945, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has shown promising results in preclinical studies, and is currently in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone works by inhibiting CHK1, a protein kinase that is involved in regulating the cell cycle and DNA damage response. CHK1 is activated in response to DNA damage, and helps to prevent damaged cells from dividing and potentially forming tumors. By inhibiting CHK1, (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone prevents cancer cells from repairing DNA damage, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have potent anti-tumor activity in preclinical models of cancer, and has been well-tolerated in animal studies. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, the compound's specificity for CHK1 may limit its use in certain types of experiments, as other protein kinases may also be involved in regulating the cell cycle and DNA damage response.
Direcciones Futuras
There are several potential future directions for research on (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone. One area of interest is the development of combination therapies that combine (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone with other cancer drugs to enhance its anti-tumor activity. Another potential direction is the investigation of the compound's effects on the immune system, as recent studies have suggested that CHK1 inhibition may have immunomodulatory effects. Additionally, further research is needed to determine the optimal dosing and treatment schedule for (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone in clinical trials.
Métodos De Síntesis
The synthesis of (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with 2-pyrrolidone to form the intermediate 4-chloro-2-fluoro-N-(pyrrolidin-2-yl)aniline. This intermediate is then reacted with 2-bromo-1-(1H-pyrrol-2-yl)ethanone to form the final product, (4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone.
Aplicaciones Científicas De Investigación
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone has been extensively studied in preclinical models of cancer, and has shown potent anti-tumor activity in a variety of cancer types, including breast cancer, lung cancer, and leukemia. The compound has been shown to inhibit the growth of cancer cells by targeting a specific protein kinase known as checkpoint kinase 1 (CHK1), which is involved in regulating the cell cycle and DNA damage response.
Propiedades
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-10-5-6-11(12(17)9-10)15(20)19-8-2-4-14(19)13-3-1-7-18-13/h1,3,5-7,9,14,18H,2,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQZUTCOAMEAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=C(C=C2)Cl)F)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)


![4-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]piperazin-2-one](/img/structure/B7526346.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)


![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)


![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
